REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([I:12])=[C:8]2[C:4]=1[CH:5](O)[N:6](C(C)(C1C=CC=CC=1)C)[C:7]2=[O:13].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>[N+](C)([O-])=O>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([I:12])=[C:8]2[C:4]=1[CH2:5][NH:6][C:7]2=[O:13]
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Name
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4-methoxy-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C(N(C(C2=C(C=C1)I)=O)C(C)(C1=CC=CC=C1)C)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The obtained solid was collected by filtration
|
Type
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WASH
|
Details
|
washed with ethyl acetate
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Type
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CUSTOM
|
Details
|
The obtained solid was dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2CNC(C2=C(C=C1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |